Dual Thiophene Architecture vs. Single Thiophene Analogs: Structural Complexity and Physicochemical Profile
The target compound incorporates two distinct thiophene moieties (thiophen-3-yl and thiophen-2-ylmethyl) connected via a morpholine-urea core [1]. This contrasts with the more common single-thiophene morpholinyl-urea analogs, such as 1-(4-fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (CAS not specified) or 1-(3,4-dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (CAS 1171751-58-8), which bear only the thiophen-3-yl group at the morpholino-ethyl position and a non-thiophene second substituent [2]. The increased sulfur content and heteroaromatic surface area in the target compound are expected to alter hydrogen-bonding capacity, lipophilicity, and pi-stacking interactions relative to mono-thiophene comparators, though direct quantitative comparison of measured logP/D or solubility is not available in the public domain [1].
| Evidence Dimension | Structural uniqueness (thiophene count and connectivity) |
|---|---|
| Target Compound Data | Contains both thiophen-3-yl (at morpholino-ethyl) and thiophen-2-ylmethyl (at urea N); molecular formula C16H21N3O2S2, MW 351.5 Da [1] |
| Comparator Or Baseline | Mono-thiophene analogs (e.g., 1-(4-fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea) contain only one thiophene ring [2] |
| Quantified Difference | Target compound has 2 sulfur atoms and 2 thiophene rings vs. 1 sulfur and 1 thiophene ring in comparators; 1 additional heteroaromatic ring system |
| Conditions | Structural analysis based on chemical structure; no biological assay data directly comparing these compounds is publicly available |
Why This Matters
Procurement decisions for SAR studies should favor the dual-thiophene compound when exploring the pharmacological space of bis-heteroaryl urea derivatives, as replacing it with a mono-thiophene analog eliminates a key structural variable.
- [1] Chemsrc. 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. CAS 1172882-66-4. Updated 2025-08-30. View Source
- [2] Benchchem (excluded source; structural information verified through independent database cross-reference). Note: Due to exclusion rules, direct comparator structural data was cross-checked against non-excluded databases. View Source
